molecular formula C15H20AsNO4S B14643586 4-[Ethyl-(4-methylphenyl)arsanyl]aniline;sulfuric acid CAS No. 51851-74-2

4-[Ethyl-(4-methylphenyl)arsanyl]aniline;sulfuric acid

Katalognummer: B14643586
CAS-Nummer: 51851-74-2
Molekulargewicht: 385.3 g/mol
InChI-Schlüssel: UJKSMENRSNDFHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[Ethyl-(4-methylphenyl)arsanyl]aniline;sulfuric acid is a complex organic compound that combines an arylamine with an organoarsenic group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Ethyl-(4-methylphenyl)arsanyl]aniline typically involves the reaction of 4-methylphenylarsine with ethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, often a palladium-based catalyst, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting with the synthesis of intermediate compounds. The process is scaled up from laboratory conditions to industrial reactors, ensuring consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.

Analyse Chemischer Reaktionen

Types of Reactions

4-[Ethyl-(4-methylphenyl)arsanyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The arylamine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions may produce various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

4-[Ethyl-(4-methylphenyl)arsanyl]aniline has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-[Ethyl-(4-methylphenyl)arsanyl]aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other arylamines and organoarsenic compounds, such as:

  • 4-[Methyl-(4-methylphenyl)arsanyl]aniline
  • 4-[Ethyl-(4-chlorophenyl)arsanyl]aniline

Uniqueness

4-[Ethyl-(4-methylphenyl)arsanyl]aniline is unique due to its specific combination of an arylamine and an organoarsenic group

Eigenschaften

CAS-Nummer

51851-74-2

Molekularformel

C15H20AsNO4S

Molekulargewicht

385.3 g/mol

IUPAC-Name

4-[ethyl-(4-methylphenyl)arsanyl]aniline;sulfuric acid

InChI

InChI=1S/C15H18AsN.H2O4S/c1-3-16(13-6-4-12(2)5-7-13)14-8-10-15(17)11-9-14;1-5(2,3)4/h4-11H,3,17H2,1-2H3;(H2,1,2,3,4)

InChI-Schlüssel

UJKSMENRSNDFHG-UHFFFAOYSA-N

Kanonische SMILES

CC[As](C1=CC=C(C=C1)C)C2=CC=C(C=C2)N.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.